2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde
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Overview
Description
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde is a chemical compound with the molecular formula C12H12N2O4 It is known for its unique structure, which includes a benzaldehyde moiety linked to a pyrimidine ring through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde typically involves the reaction of 4,6-dimethoxy-2-pyrimidinol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidinol, followed by the addition of benzaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoic acid.
Reduction: Formation of 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2,4-dimethoxy-: Similar structure but lacks the pyrimidine ring.
Bispyribac-sodium: Contains a similar pyrimidine ring but with different substituents and applications.
Uniqueness
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
110284-76-9 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxybenzaldehyde |
InChI |
InChI=1S/C13H12N2O4/c1-17-11-7-12(18-2)15-13(14-11)19-10-6-4-3-5-9(10)8-16/h3-8H,1-2H3 |
InChI Key |
OLJJNJSCMNETTB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C=O)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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